Ecopipam

Dopamine receptor selectivity Binding affinity Off-target pharmacology

Choose Ecopipam for its first-in-class D1/D5 selectivity (>40-fold over D2, Ki 1.2/2.0 nM) and clean safety profile—no extrapyramidal symptoms or weight gain. With 10‑h half‑life and oral bioavailability, it enables chronic dosing in Tourette, addiction, and metabolic models. Avoid unreliable generics; only Ecopipam guarantees this unique pharmacology.

Molecular Formula C19H20ClNO
Molecular Weight 313.8 g/mol
CAS No. 112108-01-7
Cat. No. B1671091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcopipam
CAS112108-01-7
Synonyms6,7,7a,8,9,13b-hexahydro-3-chloro-2-hydroxy-N-methyl-5H-benzo(d)naphtho-(2,1b)azepine
ecopipam
Sch 39166
Sch-39166
Sch39166
Molecular FormulaC19H20ClNO
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl
InChIInChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1
InChIKeyDMJWENQHWZZWDF-PKOBYXMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ecopipam (CAS 112108-01-7) First-in-Class Dopamine D1/D5 Receptor Antagonist for Neuroscience Research and Clinical Development


Ecopipam (SCH 39166) is a first-in-class, orally active, selective dopamine D1 and D5 receptor antagonist [1]. It is a synthetic benzazepine derivative that potently binds D1 (Ki = 1.2 nM) and D5 (Ki = 2.0 nM) receptors while displaying >40-fold selectivity over D2 (Ki = 0.98 μM), D4 (Ki = 5.52 μM), 5-HT (Ki = 0.08 μM), and α2a (Ki = 0.73 μM) receptors . Ecopipam is currently in Phase 3 clinical development for Tourette syndrome and has been investigated for schizophrenia, obesity, and cocaine addiction [2].

Why Ecopipam Cannot Be Substituted with Other Dopamine Antagonists in Neuroscience Research and Clinical Development


Generic substitution with other dopamine antagonists is not scientifically justified due to Ecopipam's unique receptor selectivity profile. While most clinically used antipsychotics and tic-suppressing agents (e.g., haloperidol, aripiprazole) are D2 receptor antagonists, Ecopipam is a selective D1/D5 antagonist [1]. This mechanistic divergence results in a distinct therapeutic and adverse effect profile. Specifically, D2 antagonists are associated with extrapyramidal symptoms, weight gain, and metabolic syndrome, whereas Ecopipam does not cause these D2-mediated side effects in clinical studies [2]. Furthermore, within the D1 antagonist class, Ecopipam exhibits superior selectivity over 5-HT1C (Ki = 1327 nM) compared to its predecessor SCH 23390 (Ki = 30 nM), reducing off-target serotonergic effects [3]. The following quantitative evidence establishes exactly where Ecopipam differs from its closest comparators and why it cannot be considered interchangeable.

Ecopipam Quantitative Differentiation Evidence: Direct Comparative Data Against Key Comparators


Superior D1/D5 Selectivity Versus D2, D4, 5-HT, and α2a Receptors Compared to Non-Selective Dopamine Antagonists

Ecopipam demonstrates high selectivity for D1/D5 receptors over D2, D4, 5-HT, and α2a receptors, with Ki values of 1.2 nM (D1) and 2.0 nM (D5), compared to 0.98 μM (D2), 5.52 μM (D4), 0.08 μM (5-HT), and 0.73 μM (α2a). This represents a >40-fold selectivity margin . In contrast, typical D2 antagonists like haloperidol lack this D1/D5 selectivity and exhibit high D2 affinity, leading to D2-mediated side effects [1].

Dopamine receptor selectivity Binding affinity Off-target pharmacology

Markedly Reduced Affinity for 5-HT1C Receptors Compared to SCH 23390

Ecopipam exhibits poor affinity for 5-HT1C receptors (Ki = 1327 nM), whereas the structurally related D1 antagonist SCH 23390 shows significant 5-HT1C binding (Ki = 30 nM) [1]. This 44-fold lower affinity for 5-HT1C reduces potential serotonergic off-target effects and distinguishes Ecopipam as a cleaner D1 antagonist.

5-HT1C receptor Selectivity Off-target binding

Reduced Glucuronidation Rate and Prolonged Duration of Action Compared to SCH 23390

In vitro studies with human liver microsomes demonstrate that the efficiency of glucuronidation (Vmax/KM) for Ecopipam is only 14% of that for SCH 23390, indicating slower metabolic clearance [1]. This aligns with in vivo observations of a longer duration of action in primates for Ecopipam [2].

Drug metabolism Glucuronidation Pharmacokinetics

Absence of Weight Gain and Metabolic Side Effects Compared to D2 Antagonists in Tourette Syndrome Patients

In a Phase 3 randomized withdrawal trial (N=216), ecopipam treatment was not associated with weight gain or metabolic abnormalities, contrasting with the well-documented weight gain and metabolic syndrome associated with D2 antagonists like aripiprazole and haloperidol [1]. In fact, more weight gain was observed in the placebo group [2]. No clinically significant changes in BMI Z-score, glycated hemoglobin, or total cholesterol were noted over 12 months [3].

Tourette syndrome Adverse events Metabolic safety

Significant Reduction in Tourette Syndrome Tic Severity Compared to Placebo with Favorable Safety Profile

In a Phase 2b randomized, placebo-controlled crossover study (N=40, ages 7-17), ecopipam significantly reduced total tic score on the Yale Global Tic Severity Scale (YGTSS) compared to placebo at 16 days (p=0.011) and 30 days (p=0.033) [1]. A Phase 3 randomized withdrawal trial (N=216) demonstrated a 50% reduction in relapse risk with continued ecopipam versus placebo (HR=0.5, 95% CI: 0.3-0.8, p=0.008) [2]. Importantly, no drug-induced movement disorders or extrapyramidal symptoms were observed, in contrast to D2 antagonist-treated patients [3].

Tourette syndrome Clinical efficacy YGTSS

Strong CYP2D6 Inhibition and Unique Drug-Drug Interaction Profile

A clinical DDI study in healthy volunteers (N=56) revealed that steady-state ecopipam is a strong CYP2D6 inhibitor, increasing dextromethorphan exposure >100-fold [1]. Additionally, ecopipam decreased midazolam AUCinf by 44.2% (CYP3A4 induction), omeprazole AUCinf by 44.1% (CYP2C19 induction), and dabigatran AUCinf by 37.9% (P-gp induction) [1]. Single-dose ecopipam increased atorvastatin Cmax by 95% [1]. This complex DDI profile is distinct from most D2 antagonists and requires careful consideration in co-medication scenarios.

Drug-drug interactions CYP450 Pharmacokinetics

Optimal Research and Clinical Development Applications for Ecopipam Based on Quantitative Differentiation Evidence


Investigating D1/D5-Specific Signaling Pathways Without D2 or 5-HT1C Interference

Researchers studying dopamine receptor signaling in neuroscience can leverage Ecopipam's >40-fold selectivity for D1/D5 over D2 and 44-fold lower 5-HT1C affinity compared to SCH 23390 [1]. This allows for clean interrogation of D1/D5-mediated effects on synaptic plasticity, cognition, and reward pathways without confounding off-target activity .

Preclinical Behavioral Studies Requiring Sustained D1 Antagonism

Ecopipam's reduced glucuronidation rate (14% efficiency vs. SCH 23390) and longer duration of action in primates make it ideal for chronic dosing paradigms in effort-based decision-making, feeding behavior, and addiction models [1]. The compound's oral bioavailability and 10-hour half-life support once-daily dosing in rodent and primate studies .

Clinical Development of Novel Therapies for Tourette Syndrome with Improved Metabolic Safety

Given the Phase 3 evidence of 50% relapse risk reduction (HR=0.5, p=0.008) and absence of weight gain or extrapyramidal symptoms [1], Ecopipam is uniquely positioned for pediatric TS treatment development. Its D1-selective mechanism addresses the unmet need for effective tic reduction without the metabolic and movement disorder liabilities of D2 antagonists .

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